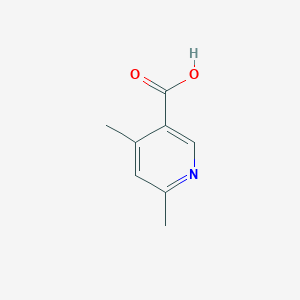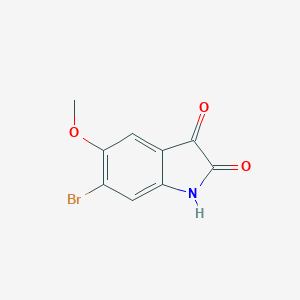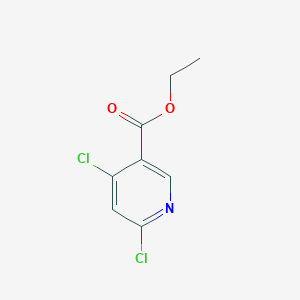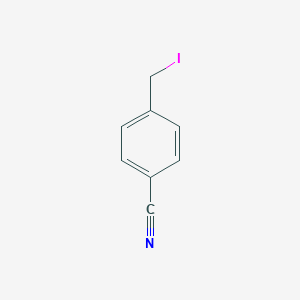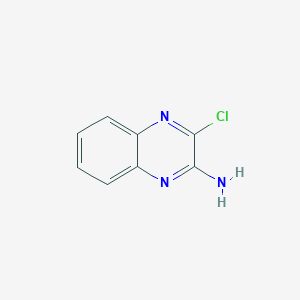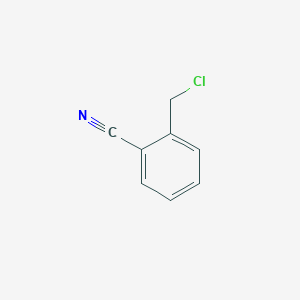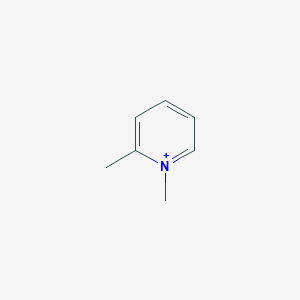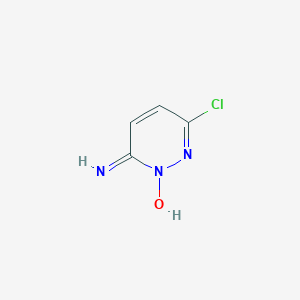
6-Chloropyridazin-3-amine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyridazin-3-amine 2-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is a derivative of pyridazine and has a chlorine atom and an amine group attached to it.
Mécanisme D'action
The mechanism of action of 6-Chloropyridazin-3-amine 2-oxide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. The antimicrobial activity of 6-Chloropyridazin-3-amine 2-oxide is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloropyridazin-3-amine 2-oxide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that the compound exhibits antitumor activity in animal models of cancer. Additionally, the compound has been found to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloropyridazin-3-amine 2-oxide is its potential applications in medicinal chemistry. The compound exhibits antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 6-Chloropyridazin-3-amine 2-oxide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 6-Chloropyridazin-3-amine 2-oxide. One area of research is the development of new drugs based on the compound. The antitumor, anti-inflammatory, and antimicrobial activities of 6-Chloropyridazin-3-amine 2-oxide make it a promising candidate for the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. Another area of research is the optimization of the synthesis method for large-scale production. This could lead to the commercialization of 6-Chloropyridazin-3-amine 2-oxide for use in various industries. Additionally, the mechanism of action of the compound could be further elucidated to better understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 6-Chloropyridazin-3-amine 2-oxide involves the reaction of 6-chloropyridazine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds at room temperature and yields the desired product in good to excellent yields. This method is widely used in the synthesis of 6-Chloropyridazin-3-amine 2-oxide and has been optimized for large-scale production.
Applications De Recherche Scientifique
6-Chloropyridazin-3-amine 2-oxide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-Chloropyridazin-3-amine 2-oxide has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
33471-49-7 |
|---|---|
Nom du produit |
6-Chloropyridazin-3-amine 2-oxide |
Formule moléculaire |
C4H4ClN3O |
Poids moléculaire |
145.55 g/mol |
Nom IUPAC |
6-chloro-2-hydroxypyridazin-3-imine |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-2-4(6)8(9)7-3/h1-2,6,9H |
Clé InChI |
CXXQQIAHEXOPLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN(C1=N)O)Cl |
SMILES canonique |
C1=CC(=NN(C1=N)O)Cl |
Autres numéros CAS |
33471-49-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



